molecular formula C8H16Br2N2 B12607662 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine CAS No. 880263-56-9

2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine

Cat. No.: B12607662
CAS No.: 880263-56-9
M. Wt: 300.03 g/mol
InChI Key: ZXNJBDNQUCVLNI-UHFFFAOYSA-N
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Description

2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine is an organic compound characterized by the presence of two bromine atoms and a tetramethylated butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine typically involves the bromination of alkenes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction conditions are generally mild, with room temperature being sufficient for the bromination process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of more scalable and cost-effective bromination techniques. For example, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been shown to be an efficient brominating reagent for various alkenes . This method offers advantages such as low cost, short reaction times, and excellent yields.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various brominated products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium bromide, orthoperiodic acid, and tetrabutylammonium bromide . Reaction conditions vary depending on the desired product but often involve room temperature and mild solvents such as dichloromethane.

Major Products

The major products formed from these reactions include various brominated alkanes and alkenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include halogen bonding and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine is unique due to its tetramethylated butene backbone, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

880263-56-9

Molecular Formula

C8H16Br2N2

Molecular Weight

300.03 g/mol

IUPAC Name

2,3-dibromo-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine

InChI

InChI=1S/C8H16Br2N2/c1-11(2)5-7(9)8(10)6-12(3)4/h5-6H2,1-4H3

InChI Key

ZXNJBDNQUCVLNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C(CN(C)C)Br)Br

Origin of Product

United States

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